Cas no 2169135-47-9 (5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride)

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride structure
2169135-47-9 structure
Product Name:5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
CAS番号:2169135-47-9
MF:C6H4BrCl2NO2S
メガワット:304.976457595825
CID:6027279
PubChem ID:137887639
Update Time:2025-11-01

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • EN300-6731472
    • Z2943419669
    • 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
    • 2169135-47-9
    • インチ: 1S/C6H4BrCl2NO2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3
    • InChIKey: GPJANTVJHIOAKS-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(N=CC(=C1C)S(=O)(=O)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 302.85232g/mol
  • どういたいしつりょう: 302.85232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 55.4Ų

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6731472-0.05g
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
2169135-47-9 95.0%
0.05g
$226.0 2025-03-13
Enamine
EN300-6731472-0.1g
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
2169135-47-9 95.0%
0.1g
$337.0 2025-03-13
Enamine
EN300-6731472-0.25g
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
2169135-47-9 95.0%
0.25g
$481.0 2025-03-13
Enamine
EN300-6731472-0.5g
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
2169135-47-9 95.0%
0.5g
$758.0 2025-03-13
Enamine
EN300-6731472-1.0g
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
2169135-47-9 95.0%
1.0g
$971.0 2025-03-13
Enamine
EN300-6731472-2.5g
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
2169135-47-9 95.0%
2.5g
$1903.0 2025-03-13
Enamine
EN300-6731472-5.0g
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
2169135-47-9 95.0%
5.0g
$2816.0 2025-03-13
Enamine
EN300-6731472-10.0g
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
2169135-47-9 95.0%
10.0g
$4176.0 2025-03-13
1PlusChem
1P028NVB-50mg
5-bromo-6-chloro-4-methylpyridine-3-sulfonylchloride
2169135-47-9 95%
50mg
$332.00 2023-12-19
1PlusChem
1P028NVB-100mg
5-bromo-6-chloro-4-methylpyridine-3-sulfonylchloride
2169135-47-9 95%
100mg
$479.00 2023-12-19

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chlorideに関する追加情報

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride: A Key Intermediate in Medicinal Chemistry and Its Applications in Drug Discovery

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride (CAS No. 2169135-47-9) represents a pivotal compound in the field of medicinal chemistry, serving as a versatile building block for the synthesis of bioactive molecules. This pyridine-3-sulfonyl chloride derivative is characterized by its unique combination of halogen substituents and a methyl group, which significantly influences its reactivity and biological activity. Recent studies have highlighted its potential as a synthetic intermediate for the development of novel therapeutic agents targeting various disease pathways.

As a pyridine-3-sulfonyl chloride compound, the 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride exhibits distinct chemical properties that make it highly valuable in pharmaceutical research. The presence of bromine and chlorine atoms at specific positions within the pyridine ring enhances its ability to undergo nucleophilic substitution reactions, while the methyl group introduces steric effects that modulate its interaction with biological targets. These structural features have been extensively explored in recent years, with a focus on optimizing its synthetic utility and biological activity.

Recent advancements in medicinal chemistry have demonstrated the importance of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride in the design of targeted therapies. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported the synthesis of a series of pyridine-3-sulfonyl chloride derivatives, including this compound, as potential inhibitors of kinase enzymes involved in cancer progression. The compound's ability to form stable sulfonyl amide linkages with specific protein targets has been a key factor in its application as a drug candidate precursor.

One of the most significant applications of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride lies in its role as a synthetic intermediate for the development of antibacterial agents. Researchers have utilized this compound to create novel pyridine-based antibiotics with improved potency against multidrug-resistant bacterial strains. A 2024 study in *Antimicrobial Agents and Chemotherapy* highlighted its utility in the synthesis of sulfonyl amide derivatives that exhibit enhanced bactericidal activity against Gram-negative pathogens.

The 5-Byrom-6-chloro-4-methylpyridine-3-sulfonyl chloride has also shown promise in the field of neuropharmacology. Recent investigations into its pharmacological profile have revealed its potential as a modulator of GABA receptors, which are critical in the treatment of neurological disorders such as epilepsy and anxiety. A 2023 preclinical study published in *Neuropharmacology* demonstrated that derivatives of this compound could selectively enhance GABAergic transmission, offering new therapeutic avenues for central nervous system disorders.

From a synthetic chemistry perspective, the 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is a highly reactive sulfonyl chloride compound that can participate in a variety of organic reactions. Its electrophilic nature makes it a valuable reagent for sulfonylation reactions, which are widely used in the synthesis of pharmaceutical intermediates. The ability to selectively functionalize the pyridine ring through this compound has been a focal point of recent drug discovery efforts.

Furthermore, the 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride has been incorporated into high-throughput screening assays to identify new lead compounds for various therapeutic applications. Its chemical versatility allows it to be modified into a wide range of bioactive molecules, including sulfonyl amide derivatives and pyridine-based scaffolds. These modifications have been shown to enhance drug-like properties such as solubility, bioavailability, and target specificity.

Recent computational studies have also explored the molecular interactions of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride with biological targets. Molecular docking simulations have revealed its potential to bind to enzyme active sites with high affinity, suggesting its use as a prodrug precursor or enzyme inhibitor. These findings underscore the importance of this compound in the development of targeted therapies for diseases such as cancer and infectious diseases.

As a pyridine-3-sulfonyl chloride derivative, the 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride continues to attract attention in the pharmaceutical industry due to its synthetic flexibility and biological potential. Ongoing research is focused on optimizing its chemical properties to enhance its therapeutic efficacy and selectivity. The compound's role in the development of novel drugs highlights its significance as a key intermediate in modern medicinal chemistry.

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